

ISAM-140 solubility and vehicle for injection

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Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728

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Application Notes and Protocols for ISAM-140

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor.[1][2][3] With a Ki of 3.49 nM for the A2B receptor and over 1000-fold selectivity against other adenosine receptor subtypes, **ISAM-140** is a valuable tool for studying the physiological and pathological roles of the A2BAR.[1][3] This receptor is implicated in a variety of processes, including inflammation, angiogenesis, and immune responses, making it a target of interest in cancer immunotherapy and other therapeutic areas.[4] These application notes provide detailed information on the solubility of **ISAM-140**, recommended vehicles for in vitro and in vivo use, and experimental protocols for its application in cell-based assays.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C19H19N3O3	INVALID-LINK
Molecular Weight	337.37 g/mol	INVALID-LINK
Appearance	White to beige solid/powder	INVALID-LINK
CAS Number	932191-62-3	INVALID-LINK



Solubility Data

ISAM-140 is a poorly soluble compound in aqueous solutions. The following table summarizes its solubility in common laboratory solvents.

Solvent	Concentration	Comments
DMSO	5 mg/mL (14.82 mM)	Warming and sonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO for best results.[5]
DMF	Soluble	Used in the synthesis of ISAM- 140 derivatives, suggesting good solubility. Quantitative data not available.[4]

Vehicle for Injection

For in vivo studies, a suitable vehicle is required to ensure the solubility and bioavailability of **ISAM-140**. While a specific, validated vehicle for **ISAM-140** injection has not been published, the following formulation is a common starting point for poorly soluble small molecules and can be adapted for **ISAM-140**.

Proposed Vehicle Formulation (for parenteral administration)

Component	Percentage (v/v)
DMSO	5-10%
PEG300/PEG400	30-40%
Tween 80 (Polysorbate 80)	5%
Saline (0.9% NaCl) or PBS	45-60%

Disclaimer: This is a suggested starting formulation. The optimal vehicle composition, concentration of **ISAM-140**, and stability of the formulation should be empirically determined for



your specific experimental needs and animal model. Always include a vehicle-only control group in your in vivo experiments.

Experimental Protocols Preparation of ISAM-140 Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of ISAM-140 in DMSO.

Materials:

- ISAM-140 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- · Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **ISAM-140** to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 337.37 g/mol).
- Weigh the calculated amount of **ISAM-140** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the tube.
- Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.



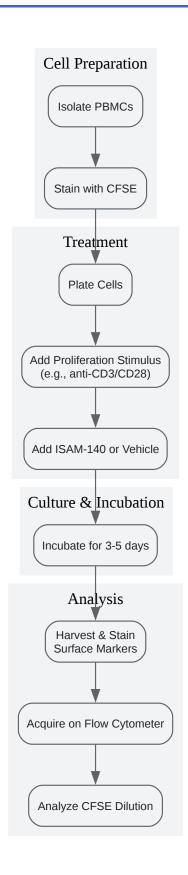


In Vitro Lymphocyte Proliferation Assay using CFSE Staining

This protocol provides a method to assess the effect of **ISAM-140** on lymphocyte proliferation using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.

Workflow Diagram:





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Caption: Workflow for Lymphocyte Proliferation Assay.



Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- CFSE dye
- T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- **ISAM-140** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- · Flow cytometer
- Fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD4, CD8)

Procedure:

- Cell Staining:
 - Resuspend isolated PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
 - \circ Add CFSE to a final concentration of 1-5 μ M and incubate for 10-15 minutes at 37°C, protected from light.
 - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
 - Wash the cells twice with complete RPMI medium.
- Cell Seeding and Treatment:
 - Resuspend the CFSE-stained cells in complete RPMI medium and seed them into a 96well plate at a density of 1-2 x 10⁵ cells/well.
 - Add T-cell activation reagents to the appropriate wells.



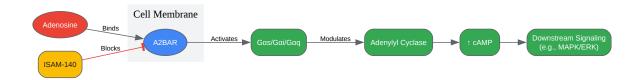
- Prepare serial dilutions of ISAM-140 in complete RPMI medium from the 10 mM stock solution. A final concentration of 12 μM has been shown to be effective.[4] Ensure the final DMSO concentration is below 0.5%.
- Add the ISAM-140 dilutions or vehicle control to the corresponding wells.
- Incubation:
 - Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
- Flow Cytometry Analysis:
 - Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers of interest.
 - Acquire the samples on a flow cytometer.
 - Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.

Signaling Pathway

ISAM-140 functions by antagonizing the A2B adenosine receptor. Under normal physiological conditions, adenosine binds to A2BAR, which is coupled to Gs, Gi, and Gq proteins. This can lead to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and the subsequent activation of downstream signaling pathways such as MAPK/ERK. By blocking the binding of adenosine to A2BAR, **ISAM-140** inhibits these downstream effects.

A2B Adenosine Receptor Signaling Pathway Diagram:





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Caption: **ISAM-140** blocks adenosine-mediated A2BAR signaling.

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